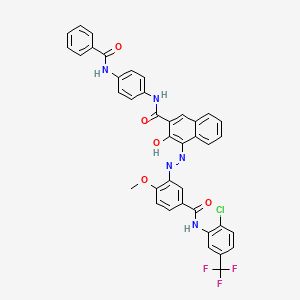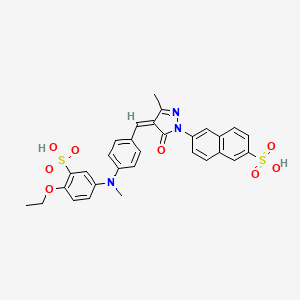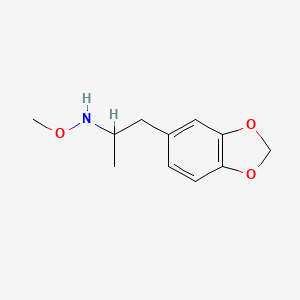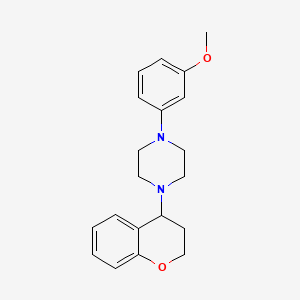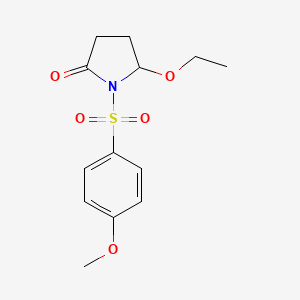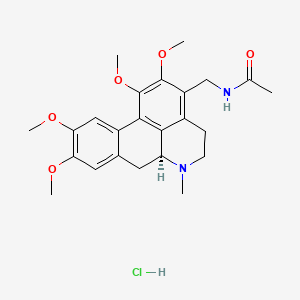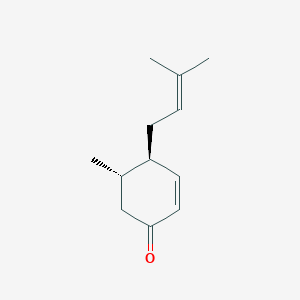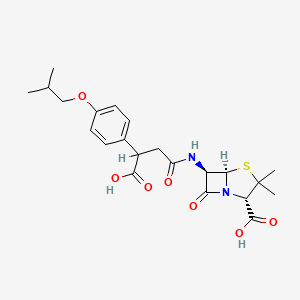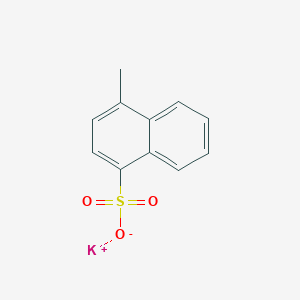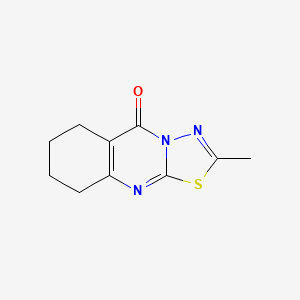
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines and chloroquinazolines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinazolines with different biological activities.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA/RNA synthesis.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Quinazolinedione: A simpler analog without the chloro and diethylamino groups.
7-Chloroquinazoline: Lacks the diethylamino and propenyl groups.
3-(Diethylamino)-1-(2-propenyl)quinazoline: Similar structure but without the chloro group.
Uniqueness
The unique combination of functional groups in 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(diethylamino)-1-(2-propenyl)- imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
87296-66-0 |
|---|---|
分子式 |
C15H18ClN3O2 |
分子量 |
307.77 g/mol |
IUPAC 名称 |
7-chloro-3-(diethylamino)-1-prop-2-enylquinazoline-2,4-dione |
InChI |
InChI=1S/C15H18ClN3O2/c1-4-9-18-13-10-11(16)7-8-12(13)14(20)19(15(18)21)17(5-2)6-3/h4,7-8,10H,1,5-6,9H2,2-3H3 |
InChI 键 |
HKBVEJPDDCYWKB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)N1C(=O)C2=C(C=C(C=C2)Cl)N(C1=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


